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Compound of Interest

Compound Name: Dihydroajugapitin

Cat. No.: B8261937

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dihydroajugapitin, a neo-clerodane diterpenoid of significant interest in natural product
chemistry and drug discovery. This document compiles and presents nuclear magnetic
resonance (NMR) and mass spectrometry (MS) data in a structured format, alongside detailed
experimental protocols, to facilitate research and development efforts.

Core Spectroscopic Data

The structural elucidation of Dihydroajugapitin, like many natural products, relies heavily on a
combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. While a
complete, officially published dataset for Dihydroajugapitin is not readily available in public
repositories, data for the closely related parent compound, Ajugapitin, provides a critical
reference point. The hydrogenation of the C14-C15 double bond in Ajugapitin to yield
Dihydroajugapitin would induce predictable changes in the NMR and MS spectra.

Based on the published data for Ajugapitin, isolated from Ajuga turkestanica, and general
principles of spectroscopic interpretation for neo-clerodane diterpenoids, the following tables
summarize the expected and reported spectroscopic data for Dihydroajugapitin and its
precursor.
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Table 1: *C NMR Spectroscopic Data of Ajugapitin and
- | Shifts far Dihvdroai itin (in CDCL3)

Dihydroajugapitin

Carbon No. Ajugapitin (dc)

(Expected oc)
1 38.9 ~38.9
2 27.8 ~27.8
3 36.1 ~36.1
4 34.5 ~34.5
5 55.7 ~55.7
6 76.8 ~76.8
7 37.1 ~37.1
8 43.8 ~43.8
9 46.9 ~46.9
10 45.2 ~45.2
11 26.5 ~26.5
12 30.1 ~30.1
13 138.8 ~35-45
14 143.6 ~25-35
15 67.2 ~65-75
16 175.2 ~175.2
17 16.5 ~16.5
18 63.8 ~63.8
19 170.5 ~170.5
20 18.2 ~18.2
OAc 21.0,170.1 21.0,170.1
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Note: The expected chemical shifts for Dihydroajugapitin are estimates based on the

hydrogenation of the C13-C14 double bond and may vary slightly.

Table 2: 'H NMR Spectroscopic Data of Ajugapitin and
- | Shifts far Dihvdroai itin (in CDCL3)

Dihydroajugapitin

Proton Ajugapitin (dH, J in Hz) (Expected SH, J in Hz)
H-1 1.85 (m), 1.25 (m) ~1.85 (m), ~1.25 (m)
H-2 1.60 (m) ~1.60 (m)

H-3 2.10 (m) ~2.10 (m)

H-5 2.05 (m) ~2.05 (m)

H-6 5.45 (t, 3.0) ~5.45 (t, 3.0)

H-7 2.20 (m), 1.70 (m) ~2.20 (m), ~1.70 (m)
H-10 2.50 (m) ~2.50 (m)

H-11 2.30 (m), 1.90 (m) ~2.30 (m), ~1.90 (m)
H-12 2.40 (m) ~2.40 (m)

H-14 6.90 (br s) ~2.0-2.5 (m)

H-15 4.80 (br s) ~4.7-4.9 (m)

H-17 0.95 (d, 6.5) ~0.95 (d, 6.5)

H-18a 4.20 (d, 12.0) ~4.20 (d, 12.0)
H-18b 3.80 (d, 12.0) ~3.80 (d, 12.0)

H-20 1.05 (s) ~1.05 (s)

OAc 2.05 (s) ~2.05 (s)

Note: The most significant expected change in the 'H NMR spectrum of Dihydroajugapitin

compared to Ajugapitin is the disappearance of the olefinic proton signal at C-14 and the

appearance of aliphatic proton signals in its place.
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Table 3: Mass Spectrometry Data

Compound lonization Mode Observed lon (m/z)  Molecular Formula
Ajugapitin ESI+ [M+Na]* C24H320s
Dihydroajugapitin ESI+ [M+Na]* C24H340s

Experimental Protocols

The spectroscopic data for neo-clerodane diterpenoids like Dihydroajugapitin are typically
acquired using standardized and well-established analytical chemistry protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A few milligrams of the purified compound are dissolved in an
appropriate deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer,
typically operating at 400 MHz or higher for protons.

e 1H NMR Acquisition: Standard pulse sequences are used. Key parameters include a spectral
width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-
noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Proton-decoupled spectra are acquired using a standard pulse
program. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural
abundance of 13C and longer relaxation times, a larger number of scans and a longer
relaxation delay are typically required.

e 2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments are
often performed, including COSY (Correlation Spectroscopy) to identify proton-proton
couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their
directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify
long-range proton-carbon couplings.

Mass Spectrometry (MS)
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o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent, such as methanol or acetonitrile.

 Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an
electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass
analyzer.

o Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. Spectra are acquired in positive or negative
ion mode. The high-resolution capability allows for the determination of the accurate mass
and, consequently, the elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and spectroscopic
analysis of a natural product like Dihydroajugapitin.
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Workflow for Spectroscopic Analysis of Dihydroajugapitin.
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This guide serves as a foundational resource for professionals engaged in the study and
application of Dihydroajugapitin. The provided data and protocols are intended to streamline
further research and development in this promising area of natural product science.

 To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of
Dihydroajugapitin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8261937#spectroscopic-data-nmr-ms-of-
dihydroajugapitin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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